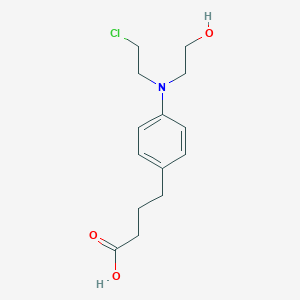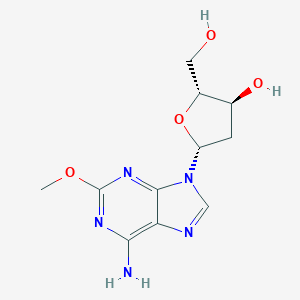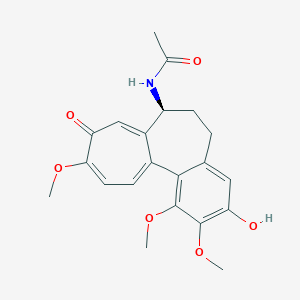
3-Désméthylcolchicine
Vue d'ensemble
Description
3-Déséthylcolchicine : est un composé naturel dérivé de la colchicine, un alcaloïde présent dans la plante Colchicum autumnale, communément appelée colchique d'automne. Ce composé se caractérise par l'absence d'un groupe méthyle à la troisième position de la molécule de colchicine. Il est connu pour son activité biologique, en particulier ses propriétés anti-inflammatoires et anti-mitotiques .
Applications De Recherche Scientifique
La 3-Déséthylcolchicine a plusieurs applications en recherche scientifique, notamment :
Chimie : Elle est utilisée comme précurseur pour synthétiser d'autres composés biologiquement actifs.
Biologie : Le composé est étudié pour ses effets sur les processus cellulaires, en particulier sa capacité à inhiber la formation de microtubules.
Industrie : Les propriétés uniques du composé le rendent précieux pour le développement de nouveaux produits pharmaceutiques et d'agents thérapeutiques.
5. Mécanisme d'action
Le principal mécanisme d'action de la 3-Déséthylcolchicine implique la perturbation de la formation de microtubules. Elle se lie à la tubuline, une protéine qui forme des microtubules, et empêche sa polymérisation. Cette inhibition de la formation de microtubules perturbe les processus cellulaires tels que la mitose, conduisant à l'arrêt du cycle cellulaire et à l'apoptose . De plus, la 3-Déséthylcolchicine interfère avec le complexe inflammatome dans les neutrophiles et les monocytes, réduisant l'activation de l'interleukine-1β, un médiateur inflammatoire .
Mécanisme D'action
3-Desmethylcolchicine, also known as 3-Demethylcolchicine, is a metabolite of colchicine . This compound has a hydroxy-group on its carbon ring that participates in radical scavenging and significantly inhibits carrageenin edema .
Target of Action
The primary target of 3-Desmethylcolchicine is likely similar to that of its parent compound, colchicine. Colchicine primarily targets tubulin, a protein that forms the microtubule network within cells . This network is crucial for various cellular processes, including maintenance of shape, signaling, division, migration, and cellular transport .
Mode of Action
3-Desmethylcolchicine’s mode of action is thought to be similar to colchicine. Colchicine interferes with the intracellular assembly of the inflammasome complex present in neutrophils and monocytes, which mediates the activation of interleukin-1β, an inflammatory mediator . It also attenuates neutrophil adhesion .
Biochemical Pathways
The biochemical pathways affected by 3-Desmethylcolchicine are likely to be similar to those affected by colchicine. Colchicine disrupts the polymerization of tubulin, leading to the downregulation of multiple inflammatory pathways and modulation of innate immunity .
Pharmacokinetics
Colchicine, the parent compound, is predominantly metabolized in the gastrointestinal tract . Two proteins, P-glycoprotein (P-gp) and CYP3A4, play a pivotal role in governing its pharmacokinetics .
Result of Action
The result of 3-Desmethylcolchicine’s action is the inhibition of inflammation. It possesses a hydroxy-group on its carbon ring that participates in radical scavenging and significantly inhibits carrageenin edema .
Action Environment
It is known that the compound is stable under room temperature conditions .
Analyse Biochimique
Biochemical Properties
3-Desmethylcolchicine interacts with various enzymes, proteins, and other biomolecules. The hydroxy-group on its carbon ring participates in radical scavenging . This suggests that 3-Desmethylcolchicine may have antioxidant properties, which could be beneficial in conditions where oxidative stress plays a role.
Cellular Effects
The cellular effects of 3-Desmethylcolchicine are not fully understood. It is known that colchicine, the parent compound of 3-Desmethylcolchicine, can have significant effects on cells. It can inhibit cell division and inflammation, and these effects may also be present in 3-Desmethylcolchicine .
Molecular Mechanism
The exact molecular mechanism of 3-Desmethylcolchicine is not fully known. It is known that the parent compound, colchicine, binds to tubulin, a protein that forms microtubules, and disrupts its polymerization. This leads to the inhibition of mitosis (cell division) and has anti-inflammatory effects .
Temporal Effects in Laboratory Settings
It is known that colchicine, the parent compound, can have long-term effects on cellular function, including the inhibition of cell division and inflammation .
Dosage Effects in Animal Models
It is known that colchicine, the parent compound, can have toxic or adverse effects at high doses .
Metabolic Pathways
It is known that colchicine, the parent compound, is metabolized in the liver by the cytochrome P450 system .
Transport and Distribution
It is known that colchicine, the parent compound, can be transported across cell membranes by various transporters .
Subcellular Localization
It is known that colchicine, the parent compound, can bind to tubulin, a protein that is located in the cytoplasm of cells .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La préparation de la 3-Déséthylcolchicine implique la déséthylation de la colchicine. L'une des méthodes améliorées pour sa synthèse comprend l'utilisation d'acide phosphorique à 85 % pour le processus de déséthylation . La réaction implique généralement le chauffage de la colchicine avec de l'acide phosphorique sous des conditions contrôlées pour obtenir la déséthylation souhaitée.
Méthodes de production industrielle : La production industrielle de la 3-Déséthylcolchicine n'est pas largement documentée. Le processus impliquerait probablement des réactions de déséthylation à grande échelle utilisant des réactifs et des conditions similaires à ceux utilisés dans la synthèse en laboratoire, avec des étapes supplémentaires de purification et de contrôle qualité pour garantir la cohérence et la pureté du composé.
Analyse Des Réactions Chimiques
Types de réactions : La 3-Déséthylcolchicine subit diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle sur le cycle carboné peut participer à des réactions d'oxydation.
Réduction : Le composé peut être réduit dans des conditions spécifiques pour donner différents dérivés.
Substitution : Le groupe hydroxyle peut être substitué par d'autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courants :
Oxydation : Des agents oxydants courants tels que le permanganate de potassium ou le peroxyde d'hydrogène peuvent être utilisés.
Réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement utilisés.
Substitution : Divers réactifs, y compris les halogénures d'alkyle et les chlorures d'acyle, peuvent être utilisés pour les réactions de substitution.
Produits principaux : Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des quinones, tandis que la réduction peut produire des alcools ou des alcanes. Les réactions de substitution peuvent donner une large gamme de dérivés avec différents groupes fonctionnels.
Comparaison Avec Des Composés Similaires
Composés similaires :
Colchicine : Le composé parent à partir duquel la 3-Déséthylcolchicine est dérivée. Il a un mécanisme d'action similaire mais est plus toxique.
2-Déséthylcolchicine : Un autre dérivé de la colchicine avec une position déséthylée au deuxième carbone.
Démécolcine : Un dérivé de la colchicine avec une structure similaire mais une activité biologique différente.
Unicité : La 3-Déséthylcolchicine est unique en raison de sa déséthylation spécifique à la troisième position, qui modifie son activité biologique et réduit sa toxicité par rapport à la colchicine. Cela en fait un composé précieux pour la recherche et les applications thérapeutiques potentielles.
Propriétés
IUPAC Name |
N-[(7S)-3-hydroxy-1,2,10-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO6/c1-11(23)22-15-7-5-12-9-17(25)20(27-3)21(28-4)19(12)13-6-8-18(26-2)16(24)10-14(13)15/h6,8-10,15,25H,5,7H2,1-4H3,(H,22,23)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRRUSQGIRBEMRN-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30223604 | |
| Record name | 3-Desmethylcolchicine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30223604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7336-33-6 | |
| Record name | 3-Demethylcolchicine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7336-33-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Desmethylcolchicine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007336336 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Desmethylcolchicine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172946 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Desmethylcolchicine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30223604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Demethylcolchicine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-DESMETHYLCOLCHICINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C939KS8QEL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


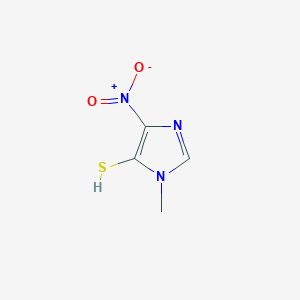
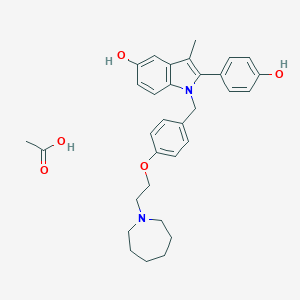
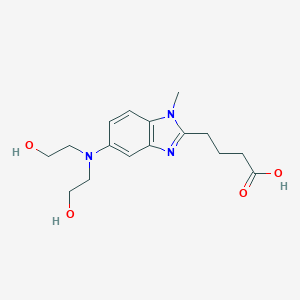

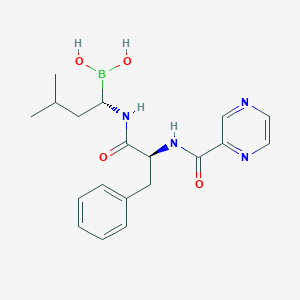


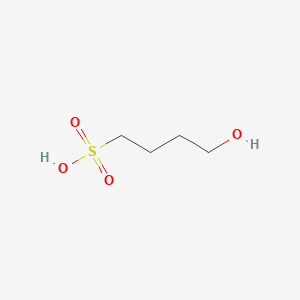
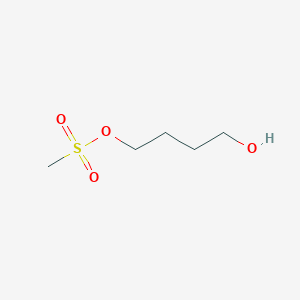
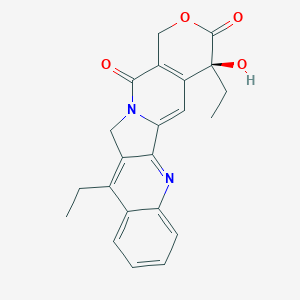

![10,19-diethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B193285.png)
